molecular formula C5H7F3O2 B1304037 Methyl 4,4,4-trifluorobutyrate CAS No. 2365-82-4

Methyl 4,4,4-trifluorobutyrate

Cat. No.: B1304037
CAS No.: 2365-82-4
M. Wt: 156.1 g/mol
InChI Key: RVNWLMWNUJPCQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 4,4,4-trifluorobutyrate is a chemical compound with the molecular formula C5H7F3O2

Pharmacokinetics

Its molecular weight of 1561 g/mol suggests that it may have favorable absorption and distribution characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its behavior. It’s important to note that the compound has a boiling point of 113°C and a flash point of -16℃ , indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the esterification of 4,4,4-trifluorobutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Comparison with Similar Compounds

Uniqueness: Methyl 4,4,4-trifluorobutyrate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its ethyl and amino derivatives. This makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

methyl 4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNWLMWNUJPCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382060
Record name Methyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-82-4
Record name Methyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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